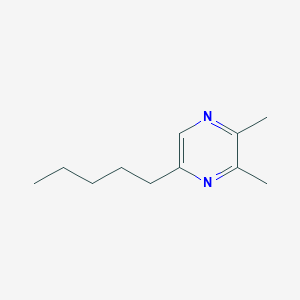

2,3-Dimethyl-5-pentylpyrazine

Description

Properties

CAS No. |

75492-00-1 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,3-dimethyl-5-pentylpyrazine |

InChI |

InChI=1S/C11H18N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h8H,4-7H2,1-3H3 |

InChI Key |

VKYMJNLWOOCXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CN=C(C(=N1)C)C |

Origin of Product |

United States |

Occurrence and Biogenesis of 2,3 Dimethyl 5 Pentylpyrazine in Natural Systems

Natural Occurrence and Distribution Patterns

The alkylpyrazine 2,3-Dimethyl-5-pentylpyrazine is a naturally occurring compound found in various biological systems, playing a significant role in chemical communication and flavor chemistry. Its distribution spans from the glandular secretions of insects to the volatile profiles of plants and cooked foods.

Entomological Contexts: Pheromones and Semiochemicals in Insecta

In the insect world, pyrazines are a critical class of semiochemicals, mediating a variety of behaviors. 2,3-Dimethyl-5-pentylpyrazine and its structural isomers have been identified as key components in the chemical signaling systems of several ant species.

Research has pinpointed the presence of alkylpyrazines, including isomers of pentyl-dimethylpyrazine, in the glandular secretions of various ants. For instance, ponerine ants are known to possess mixtures of pyrazines in their mandibular glands. nih.gov A study of four Odontomachus species revealed species-specific blends of trisubstituted alkylpyrazines. nih.gov While this study focused on identifying a range of 2-alkyl-3,5-dimethylpyrazines and noted that when the third substituent was an isopentyl group, the methyl groups were at the 2 and 5 positions, it highlights the diversity of these compounds within this genus. nih.gov

In the case of the red imported fire ant, Solenopsis invicta, while its primary alarm pheromone is 2-ethyl-3,6-dimethylpyrazine, it is responsive to related pyrazine (B50134) structures. researchgate.net Studies have shown that isomers like 2-ethyl-3,5-dimethylpyrazine (B18607) can elicit significant electroantennogram (EAG) activities and alarm behaviors in S. invicta workers, indicating a response to similar chemical cues. researchgate.netnih.gov

A specific isomer, 2,3-dimethyl-5-(2-methylpropyl)pyrazine, has been identified as a trail pheromone component in the poison gland secretion of the Madagascan ant Eutetramorium mocquerysi. nih.gov This compound was found to elicit trail-following behavior in foraging and nest emigration. nih.gov

Table 1: Occurrence of Dimethyl-pentylpyrazine Isomers in Ant Glandular Secretions

| Ant Species | Gland | Specific Isomer(s) Identified | Reference |

| Eutetramorium mocquerysi | Poison Gland | 2,3-dimethyl-5-(2-methylpropyl)pyrazine | nih.gov |

| Odontomachus spp. | Mandibular Glands | Various 2-alkyl-3,5-dimethylpyrazines and 2,5-dimethyl-3-isopentylpyrazine | nih.gov |

| Solenopsis invicta | Not specified | Responds to 2-ethyl-3,5-dimethylpyrazine (isomer of natural pheromone) | researchgate.netnih.gov |

The presence of 2,3-Dimethyl-5-pentylpyrazine and its isomers in ant secretions underscores their role in chemical communication. In Eutetramorium mocquerysi, 2,3-dimethyl-5-(2-methylpropyl)pyrazine acts as a recruitment trail pheromone, guiding nestmates during foraging and relocation. nih.gov This is a clear example of intraspecific communication, where a chemical signal produced by one member of a species affects the behavior of another member of the same species.

For Solenopsis invicta, the response to isomers of its natural alarm pheromone suggests a degree of generalization in their chemosensory system. researchgate.net The ability of 2-ethyl-3,5-dimethylpyrazine to induce alarm behaviors comparable to the natural pheromone indicates that the specific positioning of the alkyl groups on the pyrazine ring, while important, allows for some variation in eliciting a response. researchgate.netnih.gov This has implications for interspecific interactions, as other organisms producing similar pyrazines could potentially interfere with or mimic fire ant communication. The use of these compounds can be for both defense (alarm, repellents) and offense (toxins), as well as serving as antimicrobials. researchgate.net

Botanical Presence and Plant Metabolite Profiling

Beyond the animal kingdom, certain pyrazine derivatives have been identified in the metabolome of plants. For example, 2,3-Dimethyl-5-(2-propenyl)pyrazine, a structurally related compound, has been detected in nuts. hmdb.cafoodb.ca While not quantified, its presence suggests it could be a potential biomarker for the consumption of these foods. hmdb.cafoodb.ca This finding indicates that the biosynthetic pathways for such alkylpyrazines are not limited to insects and can be found in the plant kingdom as well.

Food Matrix Origin and Flavor Volatiles (Non-Human Health Contexts)

2,3-Dimethyl-5-pentylpyrazine and other alkylpyrazines are significant contributors to the desirable roasted and nutty aromas in cooked foods. researchgate.net Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars upon heating. asm.orgnih.gov

This non-enzymatic browning reaction is responsible for the flavor and color of a wide variety of foods. nih.govresearchgate.net The specific type of amino acid and sugar involved, along with factors like temperature and pH, influences the profile of the resulting volatile compounds, including the specific isomers of pyrazines formed. nih.gov For instance, different lysine-containing dipeptides and tripeptides in the presence of glucose yield varying amounts and types of pyrazines. nih.gov The reaction of amino acids with 1,3-dihydroxyacetone (B48652) has been shown to produce 2,5-dimethylpyrazine (B89654) as a major product. nih.gov

In addition to the Maillard reaction, some bacteria, such as Bacillus subtilis, are capable of producing alkylpyrazines during fermentation processes. researchgate.net This bacterium can produce 2-ethyl-3,5-dimethylpyrazine from L-threonine and D-glucose under mild conditions. researchgate.net This biosynthetic pathway involves intermediates such as aminoacetone and 2,3-pentanedione. researchgate.net

Microbial Fermentation Contributions

The occurrence of 2,3-Dimethyl-5-pentylpyrazine in natural systems is significantly linked to microbial activity during fermentation processes. This compound is one of many alkylpyrazines that contribute to the characteristic nutty, roasted, and toasted flavor profiles of various fermented foods. asm.org For instance, 2,5-dimethyl-3-pentylpyrazine (B15346634), a structural isomer, has been identified as a flavor component in Chinese Baijiu, a traditional fermented beverage. asm.org The formation of such pyrazines in these products is not spontaneous but is the result of the metabolic activities of a complex microbiota.

Microorganisms, particularly bacteria from the genus Bacillus, are known to play a crucial role in the synthesis of alkylpyrazines during fermentation. asm.orgnih.gov Species such as Bacillus subtilis and Bacillus amyloliquefaciens have been identified in fermented food environments and are capable of producing a range of pyrazines. asm.orgnih.govresearchgate.netmdpi.com These microorganisms possess the enzymatic machinery necessary to convert precursors, primarily amino acids, into the volatile pyrazine compounds that define the sensory character of the final product. asm.org The presence and activity of these microbes are therefore essential contributions to the biogenesis of complex alkylpyrazines like 2,3-Dimethyl-5-pentylpyrazine.

Table 1: Microorganisms Involved in Alkylpyrazine Production

| Microorganism | Fermented Product/Environment | Related Pyrazines Produced | Citations |

|---|---|---|---|

| Bacillus subtilis | Chinese Baijiu, Natto (fermented soybeans) | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine (B81540), 2-Ethyl-3,5(3,6)-dimethylpyrazine | asm.orgnih.govresearchgate.netresearchgate.net |

| Bacillus amyloliquefaciens | Daqu (fermentation starter) | 2,3,5-Trimethylpyrazine | researchgate.netmdpi.com |

| Pseudomonas sp. | Baijiu-brewing environment | Implicated in alkylpyrazine synthesis (possess TDH enzyme) | asm.orgnih.gov |

| Lactobacillus sp. | Baijiu-brewing environment | Implicated in alkylpyrazine synthesis (possess TDH enzyme) | asm.orgnih.gov |

Biosynthetic Pathways and Precursor Metabolism of 2,3-Dimethyl-5-pentylpyrazine

The biosynthesis of 2,3-Dimethyl-5-pentylpyrazine is a complex process rooted in the primary metabolism of microorganisms. The pathway involves specific enzymatic transformations of amino acid precursors to generate reactive intermediates, which then chemically condense to form the final pyrazine ring structure.

Enzymatic Routes and Key Biotransformations (e.g., L-Threonine-3-Dehydrogenase)

The foundational step in the biosynthesis of the dimethylpyrazine portion of the molecule begins with the amino acid L-threonine. asm.orgnih.gov The key enzyme governing this initial transformation is L-threonine-3-dehydrogenase (TDH) (EC 1.1.1.103). nih.govwikipedia.org This enzyme is central to a major catabolic pathway for L-threonine in numerous prokaryotic and eukaryotic organisms. ucl.ac.uk

The biotransformation catalyzed by TDH is the NAD⁺-dependent oxidation of L-threonine, which yields an unstable α-amino-β-keto acid intermediate, 2-amino-3-ketobutyrate. nih.govwikipedia.orgucl.ac.uk Due to its instability, 2-amino-3-ketobutyrate readily undergoes a spontaneous decarboxylation (loss of a carboxyl group as CO₂) to form aminoacetone . nih.govucl.ac.uk This conversion of L-threonine to aminoacetone is the critical enzymatic step that provides the primary building block for the pyrazine core. asm.orgnih.gov

Microorganism-Mediated Production (e.g., Bacillus subtilis, Tolypocladium inflatum)

Specific microorganisms are known to be proficient producers of alkylpyrazines through these biosynthetic routes.

Bacillus subtilis : This bacterium is a well-documented producer of various alkylpyrazines. nih.govresearchgate.net It is considered a model organism for studying the synthesis of compounds like 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP). asm.org Research has confirmed that B. subtilis utilizes L-threonine as a substrate and L-threonine-3-dehydrogenase (TDH) as the catalytic enzyme to produce the aminoacetone intermediate required for pyrazine ring formation. asm.orgnih.gov The synthesis of more complex pyrazines, such as 2-ethyl-3,5-dimethylpyrazine, has also been demonstrated in B. subtilis, highlighting its capacity to generate the diverse precursors needed for different alkyl substitutions. researchgate.net

Tolypocladium inflatum : This ascomycete fungus is renowned in biotechnology for its production of a variety of biologically active secondary metabolites. wikipedia.org It is most famous for synthesizing ciclosporin, a non-ribosomal cyclic peptide with potent immunosuppressant properties. wikipedia.orgnih.gov While T. inflatum and other fungi in the order Hypocreales generate a wide array of metabolites, current research does not provide direct evidence linking T. inflatum to the production of 2,3-Dimethyl-5-pentylpyrazine. wikipedia.orgnih.govnih.gov Its established metabolic capabilities are primarily associated with peptide and polyketide synthesis. nih.gov

Metabolite Intermediates and Condensation Reactions (e.g., Aminoacetone, 2,3-Pentanedione)

The final assembly of the 2,3-Dimethyl-5-pentylpyrazine molecule occurs via the condensation of reactive α-aminoketone intermediates. The specific structure of the final pyrazine is determined by the nature of the intermediates that react.

The biosynthesis of 2,5-dimethylpyrazine, for example, proceeds through the self-condensation of two molecules of aminoacetone , followed by an oxidation step to form the aromatic pyrazine ring. asm.orgnih.gov The formation of more complex, asymmetrically substituted pyrazines requires the condensation of two different α-aminoketone molecules.

The synthesis of 2,3-Dimethyl-5-pentylpyrazine would logically involve the condensation of two key intermediates:

Aminoacetone : Derived from L-threonine, this provides a methyl group and part of the pyrazine backbone. nih.gov

1-Amino-2-heptanone : This second aminoketone provides the pentyl side chain and the other methyl group.

While the direct biosynthetic route for 1-amino-2-heptanone is not fully detailed in the provided literature, a parallel can be drawn from the confirmed biosynthesis of 2-ethyl-3,5-dimethylpyrazine in Bacillus subtilis. researchgate.net In that case, the intermediates are aminoacetone (from L-threonine) and 2,3-pentanedione . researchgate.net This demonstrates the microbial capacity to produce different keto compounds that can react with aminoacetone to form a variety of alkylpyrazines. The condensation reaction is typically a non-enzymatic process that is dependent on factors like pH. nih.gov

Table 2: Biosynthetic Pathway Components for Alkylpyrazines

| Component | Type | Role in Biosynthesis | Citations |

|---|---|---|---|

| L-Threonine | Precursor Amino Acid | Starting substrate for the pyrazine ring backbone and methyl groups. | asm.orgnih.govresearchgate.net |

| L-Threonine-3-Dehydrogenase (TDH) | Enzyme | Catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. | nih.govwikipedia.orgucl.ac.uk |

| 2-Amino-3-ketobutyrate | Metabolite Intermediate | Unstable product of TDH activity; precursor to aminoacetone. | nih.govucl.ac.uk |

| Aminoacetone | Metabolite Intermediate | Key building block; self-condenses or condenses with other aminoketones to form the pyrazine ring. | asm.orgnih.govresearchgate.net |

| 2,3-Pentanedione | Metabolite Intermediate | Example of a diketone intermediate that provides an ethyl group in the synthesis of 2-ethyl-3,5-dimethylpyrazine. | researchgate.net |

Synthetic Methodologies and Chemical Modifications of 2,3 Dimethyl 5 Pentylpyrazine

Chemical Synthesis Approaches for 2,3-Dimethyl-5-pentylpyrazine

The synthesis of 2,3-dimethyl-5-pentylpyrazine can be achieved through various chemical strategies, ranging from laboratory-scale preparations to potential industrial-scale manufacturing processes. These methods typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Laboratory-Scale Procedures and Optimization

In a laboratory setting, the synthesis of alkylpyrazines such as 2,3-dimethyl-5-pentylpyrazine often involves the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine. For the target molecule, this would conceptually involve the reaction of a heptane-2,3-dione with ethylenediamine (B42938).

A general and established method for pyrazine (B50134) synthesis is the Staedel–Rugheimer pyrazine synthesis, first reported in 1876. wikipedia.org This involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield the pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-ketoamine. wikipedia.org

A more direct approach for unsymmetrically substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For 2,3-dimethyl-5-pentylpyrazine, the key precursors would be 2,3-butanedione (B143835) and 1,2-diaminoheptane. However, a more common and regioselective approach would involve the condensation of ethylenediamine with a dicarbonyl compound bearing the pentyl group, such as 1-hepten-3,4-dione, followed by reduction of the double bond, or the direct use of heptane-3,4-dione.

Optimization of these laboratory-scale procedures often focuses on reaction conditions such as temperature, solvent, and catalyst to maximize yield and minimize the formation of byproducts. For instance, a patented method for the synthesis of 2,3-dimethylpyrazine (B1216465) involves the condensation of ethylenediamine with 2,3-butanedione at 0°C in ethanol, followed by reflux with potassium hydroxide (B78521) and a metal oxide catalyst. google.com This approach could be adapted for 2,3-dimethyl-5-pentylpyrazine by using a suitably substituted diamine.

| Reaction Step | Reagents/Conditions | Purpose |

| Condensation | Ethylenediamine, Heptane-2,3-dione, Ethanol | Formation of dihydropyrazine (B8608421) intermediate |

| Dehydrogenation | Potassium hydroxide, Metal oxide, Reflux | Aromatization to form the pyrazine ring |

| Purification | Distillation, Extraction | Isolation of the final product |

Industrial Production Routes and Process Considerations

While specific industrial production routes for 2,3-dimethyl-5-pentylpyrazine are not widely documented, general strategies for the large-scale synthesis of alkylpyrazines are applicable. A common industrial method for producing 2,3-dimethylpyrazine involves a vapor-phase process where 2,3-butanediol (B46004) is reacted at high temperatures (300-500°C). google.com Adapting this for 2,3-dimethyl-5-pentylpyrazine would require a suitable pentyl-substituted diol precursor. However, such high-temperature processes can be energy-intensive and require significant infrastructure investment. google.com

Liquid-phase synthesis, as described in some patents, offers a lower-cost alternative with simpler equipment and easier control of reaction conditions. google.com For industrial-scale production of 2,3-dimethyl-5-pentylpyrazine, a liquid-phase condensation of ethylenediamine with a suitable dicarbonyl precursor, followed by catalytic dehydrogenation, would likely be a more economically viable route. google.com Key considerations for industrial production include the cost and availability of starting materials, process safety, waste disposal, and the efficiency of the catalytic system.

Precursor Reactivity and Reaction Mechanisms

The fundamental reaction for the synthesis of the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netslideshare.net

The mechanism involves the initial nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal. This is followed by the elimination of a water molecule to form an imine. An intramolecular cyclization then occurs, followed by the elimination of a second water molecule to yield the dihydropyrazine. The final step is the oxidation of the dihydropyrazine to the stable aromatic pyrazine ring. researchgate.net

The reactivity of the precursors is crucial for the success of the synthesis. The carbonyl groups of the dicarbonyl compound must be sufficiently electrophilic to react with the nucleophilic amino groups of the diamine. The choice of solvent and catalyst can significantly influence the reaction rate and yield.

Synthesis of Structural Analogues and Derivatives of 2,3-Dimethyl-5-pentylpyrazine

The synthesis of structural analogues and derivatives of 2,3-dimethyl-5-pentylpyrazine allows for the exploration of structure-activity relationships, particularly concerning their flavor profiles and potential biological activities.

Alkyl Chain Variations and Positional Isomerism in Alkylpyrazines

Varying the length and branching of the alkyl substituents on the pyrazine ring can lead to a wide range of flavor and aroma compounds. asm.org For instance, analogues of 2,3-dimethyl-5-pentylpyrazine can be synthesized by using different alkyl-substituted 1,2-dicarbonyl or 1,2-diamine precursors.

To create variations in the pentyl chain, one could use different isomers of heptane-2,3-dione in the condensation with ethylenediamine. For example, using 4-methylhexane-2,3-dione would lead to the synthesis of 2,3-dimethyl-5-(2-methylbutyl)pyrazine (B3056949). Similarly, using different diamines with 2,3-butanedione allows for the introduction of various alkyl groups at the 5- and 6-positions.

Positional isomerism is also a key factor. For example, 2,5-dimethyl-3-pentylpyrazine (B15346634) would be a positional isomer of the target compound and would likely possess a different aroma profile. Its synthesis would require a different set of precursors, such as 1,2-diaminopentane and 2,3-butanedione.

| Alkyl Pyrazine Analogue | Precursor 1 (Diamine) | Precursor 2 (Dicarbonyl) |

| 2,3-Dimethyl-5-isobutylpyrazine | Ethylenediamine | 5-Methylhexane-2,3-dione |

| 2,3-Dimethyl-5-hexylpyrazine | Ethylenediamine | Octane-2,3-dione |

| 2,5-Dipentylpyrazine | 1,2-Diaminopentane | 1,2-Dicarbonylpentane |

Chemoenzymatic Synthesis Strategies for Pyrazine Compounds

Chemoenzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis for producing pyrazine compounds. These methods utilize enzymes to catalyze key steps in the synthesis, often under mild reaction conditions.

While a specific chemoenzymatic route to 2,3-dimethyl-5-pentylpyrazine has not been detailed in the literature, the principles can be applied. For instance, some microbial pathways for the synthesis of alkylpyrazines like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) have been elucidated. asm.orgnih.gov These pathways often start from amino acids and involve enzymatic transformations to generate key intermediates like amino ketones, which then spontaneously dimerize and oxidize to form pyrazines. nih.gov

A hypothetical chemoenzymatic synthesis of 2,3-dimethyl-5-pentylpyrazine could involve the enzymatic conversion of a suitable amino acid precursor to an amino ketone containing the pentyl group. This intermediate could then react with an enzymatically generated or chemically supplied amino ketone derived from alanine (B10760859) to form the desired unsymmetrically substituted pyrazine. This approach could offer high stereoselectivity and reduce the environmental impact compared to purely chemical methods. acs.org

Advanced Analytical Characterization and Detection of 2,3 Dimethyl 5 Pentylpyrazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 2,3-Dimethyl-5-pentylpyrazine from intricate matrices, enabling its accurate detection and analysis. Gas chromatography and high-performance liquid chromatography are the premier techniques employed for this purpose.

Gas Chromatography (GC) Applications in Mixture Analysis

Gas chromatography (GC) is a cornerstone for the analysis of volatile compounds like pyrazines. tut.ac.jp Its high resolution and sensitivity make it ideal for separating individual pyrazines from a complex blend of volatile substances. In the analysis of 2,3-Dimethyl-5-pentylpyrazine, GC is often coupled with a mass spectrometer (GC-MS), a powerful combination that provides both retention time data for identification and mass spectra for structural confirmation. researchgate.net

The choice of the GC column's stationary phase is critical for achieving optimal separation. For instance, a 35% diphenyl-co-65% dimethyl polysiloxane phase of intermediate polarity has been noted for its selectivity, while polar columns like those with a polyethylene (B3416737) glycol (PEG) phase can offer better resolution for certain pyrazine (B50134) isomers. worktribe.com The retention indices (RI) of pyrazines on different stationary phases, such as OV-101 (non-polar) and Carbowax-20M (polar), are valuable for their identification. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC for the analysis of volatile pyrazines. d-nb.info This method allows for the extraction and pre-concentration of analytes from the sample matrix without the need for solvents. d-nb.info

Table 1: GC Columns and Conditions for Pyrazine Analysis

| GC Column Type | Stationary Phase | Typical Application | Reference |

| DB-WAX | Polyethylene Glycol (PEG) | Separation of pyrazines from matrix interferences | d-nb.info |

| HP-5MS | (5%-Phenyl)-methylpolysiloxane | General purpose, analysis of a wide range of volatile compounds | worktribe.com |

| DB-5MS | (5%-Phenyl)-methylpolysiloxane | Separation of volatile alkylpyrazines | d-nb.info |

| SUPELCOWAX® 10 | Polyethylene Glycol (PEG) | Analysis of polar compounds, including pyrazines in food matrices | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) in Pyrazine Analysis

While GC is more prevalent for volatile analysis, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for less volatile or thermally unstable pyrazines. tut.ac.jp Reversed-phase HPLC, often using a C18 column, is a common mode of separation for pyrazines. nih.gov The mobile phase typically consists of a mixture of acetonitrile/water or methanol/water. tut.ac.jp

Chiral HPLC columns have also demonstrated utility in separating closely related non-chiral pyrazine regio-isomers, a task that can be challenging with standard chromatographic methods. nih.gov

Table 2: HPLC Conditions for Pyrazine Analysis

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of 2,3-Dimethyl-5-pentylpyrazine. It provides detailed structural information and allows for highly sensitive detection.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that generates a wealth of fragment ions, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of a molecule like 2,3-Dimethyl-5-pentylpyrazine in EI-MS is highly reproducible and can be compared against spectral libraries for identification. The initial ionization process involves the removal of an electron to form a molecular ion ([M]•+). docbrown.info Subsequent fragmentation of this molecular ion provides structural information. For alkylpyrazines, fragmentation often involves cleavage of the alkyl side chains.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Complex Volatile Profiles

The coupling of gas chromatography with mass spectrometry (GC-MS) is the most widely used technique for the analysis of complex volatile mixtures containing pyrazines. researchgate.net This hyphenated technique leverages the separation power of GC and the identification capabilities of MS. As compounds elute from the GC column, they are introduced into the ion source of the mass spectrometer.

GC-MS analysis can be performed using various types of mass analyzers, including quadrupole, ion trap, and time-of-flight (TOF) mass spectrometers. vscht.cz GC-TOFMS, for example, offers high-speed data acquisition, which is beneficial for comprehensive two-dimensional gas chromatography (GCxGC) that provides enhanced separation of co-eluting compounds. vscht.cz The use of headspace SPME coupled with GC-MS is a powerful approach for characterizing the volatile fraction of various samples, from food products to microbial cultures. d-nb.infosigmaaldrich.com

Advanced MS Techniques in Biosynthetic Pathway Tracing (e.g., UPLC-ESI/Q-TOF-MS for stable isotope analysis)

Advanced mass spectrometry techniques, such as Ultra-Performance Liquid Chromatography-Electrospray Ionization/Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-ESI/Q-TOF-MS), are instrumental in studying the biosynthesis of pyrazines. nih.govfrontiersin.org This technology combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of a Q-TOF mass spectrometer. nih.govfrontiersin.org

Stable isotope analysis using UPLC-ESI/Q-TOF-MS allows researchers to trace the metabolic pathways leading to the formation of pyrazines. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), the incorporation of these isotopes into the pyrazine structure can be monitored. This provides direct evidence of the biosynthetic precursors and the enzymatic reactions involved. The high mass resolution of the Q-TOF analyzer is crucial for distinguishing between the isotopically labeled and unlabeled compounds. nih.govnih.gov This approach has been successfully applied to identify metabolites of key flavor compounds in biological samples. nih.gov

Bioanalytical Approaches in Chemical Ecology and Flavor Science

The detection and characterization of 2,3-Dimethyl-5-pentylpyrazine, a compound often present in trace amounts within complex matrices, necessitates the use of highly sensitive and selective bioanalytical techniques. In the fields of chemical ecology and flavor science, methods that couple analytical separation with biological detection are invaluable for elucidating the biological relevance of such compounds.

Electroantennography (EAG) for Chemoreception Studies in Insects

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile chemical stimuli. wikipedia.org It records the summated electrical potential from the entire antenna, providing insight into which compounds can be detected by an insect's olfactory system. While direct EAG studies on 2,3-Dimethyl-5-pentylpyrazine are not extensively documented in publicly available literature, the responses of various insect species to structurally related alkylpyrazines strongly suggest its potential as a semiochemical.

Research has demonstrated that a wide range of insects exhibit significant EAG responses to various alkylpyrazines. For instance, a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) has been shown to elicit EAG activity in numerous insect species, including several ant species, honeybees, houseflies, and beetles. nih.gov This broad detection across different insect orders suggests that the olfactory receptors for pyrazines may be somewhat conserved and can be activated by a range of similar compounds. nih.gov

Studies on the red imported fire ant, Solenopsis invicta, have shown dose-dependent EAG responses to 2-ethyl-3,5-dimethylpyrazine, an isomer of one of its alarm pheromone components. nih.gov This indicates that even subtle changes in the alkyl substituents on the pyrazine ring can be detected and can trigger behavioral responses. Given that long-chain alkylpyrazines have been identified as trail pheromones in other ant species, it is highly probable that 2,3-Dimethyl-5-pentylpyrazine would elicit EAG responses in insects that utilize pyrazines for chemical communication.

The general findings from EAG studies on alkylpyrazines are summarized in the table below:

| Insect Species | Pyrazine Compound(s) Tested | Observed EAG Response | Reference |

| Red Imported Fire Ant (Solenopsis invicta) | 2-ethyl-3,5-dimethylpyrazine | Dose-dependent EAG activity | nih.gov |

| Various ants, honeybee, housefly, beetles | 2-ethyl-3,6(5)-dimethylpyrazine | Significant EAG responses | nih.gov |

These findings underscore the utility of EAG in screening for biologically active compounds and suggest that 2,3-Dimethyl-5-pentylpyrazine is a strong candidate for eliciting olfactory responses in a variety of insect species.

Gas Chromatography-Olfactometry (GC-O) for Aroma Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.gov As the separated volatile compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist can detect and describe the odor of each compound. nih.gov This technique is instrumental in identifying which of the many volatile compounds in a sample are actually responsible for its characteristic aroma. researchgate.net

While specific GC-O data for 2,3-Dimethyl-5-pentylpyrazine is not widely reported, its chemical structure—a dimethylpyrazine with a C5 alkyl chain—strongly suggests it would possess a potent nutty, roasted, or earthy aroma. The length of the alkyl chain is known to influence the odor character of pyrazines. The presence of a pentyl group would likely contribute to a more complex, possibly greasy-nutty or vegetative aroma compared to smaller alkylpyrazines.

The table below presents examples of aroma-active pyrazines identified in food products using GC-O, highlighting their characteristic odors.

| Food Product | Aroma-Active Pyrazine | Odor Description | Reference |

| Milk Chocolate | 2-ethyl-3,5-dimethylpyrazine | Potato chip-like | pfigueiredo.org |

| Sharp Cheddar Cheese | 2-isopropyl-3-methoxypyrazine | Earthy, bell pepper-like | pfigueiredo.org |

| Roasted Peanuts | Various pyrazines | Roasted, nutty | nih.govresearchgate.net |

| Meat-like Flavorings | Trimethylpyrazine | Grilled | imreblank.ch |

Given the established role of its chemical relatives as potent odorants, it is highly probable that 2,3-Dimethyl-5-pentylpyrazine is an important, yet to be fully characterized, aroma-active compound in many roasted and thermally processed foods.

Sample Preparation and Extraction Protocols for Trace Analysis (e.g., Headspace Solid Phase Microextraction)

The accurate analysis of trace-level volatile compounds like 2,3-Dimethyl-5-pentylpyrazine from complex food or environmental matrices requires an efficient and sensitive sample preparation technique. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and highly effective method for the extraction and pre-concentration of volatile and semi-volatile organic compounds. scielo.br

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. scielo.br Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The efficiency of the extraction is dependent on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. nih.govnih.gov

For the analysis of pyrazines, the selection of the appropriate fiber is critical. Studies have shown that fibers with mixed phases, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are highly effective for trapping a broad range of volatile compounds, including pyrazines, from various matrices. nih.govconsensus.app For more polar analytes, a Carbowax/Divinylbenzene (CWX/DVB) fiber has also been shown to provide good extraction efficiency. scielo.br

The optimization of HS-SPME parameters is crucial for achieving maximum sensitivity and reproducibility. Key parameters that are typically optimized include extraction temperature, equilibration time, and extraction time. nih.govresearchgate.net The addition of salt to aqueous samples can also increase the volatility of the analytes, thereby improving their extraction into the headspace. scielo.br

The following table summarizes optimized HS-SPME conditions from various studies for the analysis of pyrazines in different food matrices. These conditions provide a strong starting point for developing a method for the trace analysis of 2,3-Dimethyl-5-pentylpyrazine.

| Food Matrix | SPME Fiber | Extraction Temperature (°C) | Extraction Time (min) | Key Findings | Reference |

| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | Extraction time and temperature were the most significant variables. | nih.govresearchgate.net |

| Cocoa | 65 µm CWX/DVB | 60 | 45 | Addition of NaCl significantly increased peak areas. | scielo.br |

| Flavor-Enhanced Oils | 120 µm PDMS/DVB/CAR Arrow | 50 | 50 | SPME-Arrow showed higher extraction efficiency than traditional fibers. | nih.gov |

| Roasted Almonds | - | Room Temperature | - | Analysis of ground almonds at room temperature minimized artifact formation. | ucdavis.edu |

These established protocols for related pyrazines demonstrate that HS-SPME coupled with GC-MS is a robust and highly suitable technique for the trace analysis of 2,3-Dimethyl-5-pentylpyrazine.

Ecological and Biological Functionality of 2,3 Dimethyl 5 Pentylpyrazine Non Human & Non Clinical

Behavioral Responses in Invertebrates (e.g., Insecta)

Alkylpyrazines are well-documented as semiochemicals, mediating communication and behavior in numerous insect species. Their functions range from acting as pheromones within a species to serving as kairomones in predator-prey dynamics.

Research has identified several isomers of 2,3-dimethyl-5-pentylpyrazine as components of ant pheromones. A key study on the venom gland secretion of the Malagasy ant, Eutetramorium mocquerysi, revealed the presence of three complex alkylpyrazines used during foraging and nest emigration. nih.gov The ants lay recruitment trails using these secretions. nih.gov While three distinct isomers were identified, only one demonstrated clear behavioral activity in laboratory assays. nih.gov

The investigation found that of the three pyrazines present in the venom gland, only 2,3-dimethyl-5-(2-methylpropyl)pyrazine (also known as 5-isobutyl-2,3-dimethylpyrazine) elicited trail-following behavior in the ants. nih.gov The other two components, 2,3-dimethyl-5-(3-methylbutyl)pyrazine (isopentyl) and 2,3-dimethyl-5-(2-methylbutyl)pyrazine (B3056949) (sec-butyl), did not induce this behavior on their own, and any potential synergistic function with the active component could not be determined. nih.gov

Pyrazines are also widely recognized as alarm pheromones in many ant species. researchgate.net For instance, various 3-alkyl-2,5-dimethylpyrazines are secreted from the mandibular glands of ponerine ants to signal danger. researchgate.net Similarly, the red imported fire ant, Solenopsis invicta, uses 2-ethyl-3,6-dimethylpyrazine as a critical component of its alarm pheromone system. nih.gov While these findings highlight the importance of the pyrazine (B50134) chemical class in alarm signaling, a specific alarm function for 2,3-dimethyl-5-pentylpyrazine or its direct isomers has not been explicitly documented.

| Compound Name | Isomer Type | Observed Behavioral Response | Source |

|---|---|---|---|

| 2,3-dimethyl-5-(2-methylpropyl)pyrazine | Isobutyl | Elicited trail-following | nih.gov |

| 2,3-dimethyl-5-(3-methylbutyl)pyrazine | Isopentyl | No trail-following activity observed | nih.gov |

| 2,3-dimethyl-5-(2-methylbutyl)pyrazine | Sec-butyl | No trail-following activity observed | nih.gov |

A kairomone is a chemical signal emitted by one species that benefits a receiving species at the expense of the emitter. While many pheromones can be "overheard" by predators or parasitoids and thus function as kairomones, there is no specific documented evidence of 2,3-dimethyl-5-pentylpyrazine or its isomers playing such a role.

However, the phenomenon is well-established for other alkylpyrazines. For example, some species of phorid flies, which are parasitoids of fire ants, use the ants' alarm pheromones (such as 2-ethyl-3,6(5)-dimethyl pyrazine) as a host location cue. researchgate.net This attraction confirms that the ant pheromone acts as a kairomone for the flies, guiding them to their host. researchgate.net This illustrates a potential, though not yet demonstrated, ecological role for other insect-produced pyrazines like the 2,3-dimethyl-5-pentylpyrazine isomers.

Role in Microbial Community Interactions and Metabolic Processes

Alkylpyrazines are not only produced by insects and plants but are also known secondary metabolites of various microorganisms, where they can influence microbial ecology. tugraz.atoup.com Research has shown that pyrazines can possess antimicrobial properties, suggesting a role in mediating interactions within microbial communities. tugraz.atoup.com For instance, certain alkylpyrazines have been found to be effective against food-contaminating bacteria and can cause damage to microbial cell membranes. tugraz.atresearchgate.net

The biosynthesis of pyrazines in microbes has been studied, particularly for simpler structures. In the bacterium Bacillus subtilis, 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) are synthesized starting from the amino acid L-threonine. asm.org This pathway involves the enzyme L-threonine-3-dehydrogenase, which initiates a series of reactions leading to the formation of pyrazine rings. asm.org Furthermore, some bacteria are capable of utilizing pyrazine compounds as a source of carbon and nitrogen, indicating their role in nutrient cycling within microbial habitats. tugraz.at

While these studies establish a clear role for microorganisms in the synthesis and degradation of alkylpyrazines, the specific metabolic pathways for the production of 2,3-dimethyl-5-pentylpyrazine by microbial communities have not been elucidated. The antimicrobial activities observed for some pyrazines suggest that if produced by microbes, 2,3-dimethyl-5-pentylpyrazine could function in shaping the composition of microbial ecosystems. oup.com

Contributions to Flavor Profile Development in Food Science (Excluding human sensory perception/preference studies)

Alkylpyrazines are widely regarded as crucial flavor compounds, contributing desirable roasted, nutty, and toasted aromas to a vast array of raw, fermented, and thermally processed foods. asm.orgkoreascience.kr Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars at elevated temperatures. koreascience.krperfumerflavorist.comnih.gov

The structure of the alkyl side chain significantly influences the resulting aroma profile. While specific data for 2,3-dimethyl-5-pentylpyrazine is scarce, information on its isomers and other related pyrazines is available. For example, 2,3-dimethyl-5-isobutylpyrazine is associated with a green and leafy aroma. thegoodscentscompany.com Other alkylpyrazines are key contributors to the characteristic flavors of many popular foods. 2,5-Dimethylpyrazine, for instance, is found in roasted coffee, beef, potato chips, and wheat bread, imparting nutty and roasted notes. foodb.ca Similarly, 2-ethyl-3,5-dimethylpyrazine (B18607) is a component of peanut butter volatiles. nih.gov The generation of these compounds during cooking and processing is fundamental to the development of the final flavor profile of the food product. researchgate.net

| Compound Name | Reported Aroma/Flavor Contribution | Example Food Occurrence | Source |

|---|---|---|---|

| 2,5-Dimethylpyrazine | Nutty, roasted, chocolate | Coffee, Roast Beef, Potato Chips, Cocoa | foodb.cathegoodscentscompany.com |

| 2,3,5-Trimethylpyrazine | Roasty, nutty, earthy | Roasted Coffee | nih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | Baked, burnt sugar | Fried Eggs, Peanut Butter | nih.gov |

| 5-Ethyl-2,3-dimethylpyrazine | Burnt popcorn, roasted cocoa | Baked Goods, Meat Products | nih.govulprospector.com |

| 2,3-dimethyl-5-isobutylpyrazine | Green, leafy, nutty | Flavoring Agent | thegoodscentscompany.com |

Emerging Research Frontiers and Future Perspectives on 2,3 Dimethyl 5 Pentylpyrazine

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Networks

The biosynthesis of alkylpyrazines, including 2,3-dimethyl-5-pentylpyrazine, is a complex process that is not yet fully understood. While the Maillard reaction, a chemical reaction between amino acids and reducing sugars at high temperatures, is a well-known pathway for pyrazine (B50134) formation in thermally processed foods, research is increasingly focusing on microbial biosynthesis as a source of these compounds in fermented foods and other natural environments. asm.orgacs.org

Microorganisms, particularly bacteria such as Bacillus subtilis, have been identified as producers of various alkylpyrazines. asm.org The biosynthesis in these organisms often involves the metabolism of amino acids. For instance, L-threonine has been identified as a precursor for the formation of 2,5-dimethylpyrazine (B89654), where it is converted to aminoacetone by L-threonine-3-dehydrogenase, followed by non-enzymatic cyclization and oxidation. asm.org The biosynthesis of 2,3,5-trimethylpyrazine (B81540) is thought to involve both aminoacetone (from L-threonine) and acetoin (B143602) (from glucose metabolism). asm.org

The metabolic pathways leading to the formation of the pentyl side chain in 2,3-dimethyl-5-pentylpyrazine are less clear. It is hypothesized that longer-chain amino acids or their metabolites could serve as precursors. Further research is needed to identify the specific enzymes and metabolic networks involved in the incorporation of the pentyl group onto the pyrazine ring. Understanding these pathways could enable the controlled production of specific pyrazine isomers for various applications.

Metabolic engineering and synthetic biology approaches are being employed to enhance the microbial production of specific pyrazines. nih.govnih.gov This involves the overexpression of key enzymes, the knockout of competing metabolic pathways, and the optimization of fermentation conditions. nih.govnih.gov For example, in Escherichia coli, the co-expression of L-threonine dehydrogenase and NADH oxidase has been shown to increase the production of 2,5-dimethylpyrazine. nih.gov Similar strategies could be applied to elucidate and engineer the biosynthesis of 2,3-dimethyl-5-pentylpyrazine.

Table 1: Examples of Microorganisms Involved in Alkylpyrazine Biosynthesis

| Microorganism | Alkylpyrazine(s) Produced | Precursor(s) | Reference |

| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | L-threonine, Glucose | asm.org |

| Corynebacterium glutamicum | 2,3,5,6-Tetramethylpyrazine | Not specified | researchgate.net |

| Escherichia coli (engineered) | 2,5-Dimethylpyrazine | L-threonine | nih.govnih.gov |

Development of Sustainable and Efficient Synthetic Routes for Specific Isomers

The chemical synthesis of specific alkylpyrazine isomers like 2,3-dimethyl-5-pentylpyrazine presents challenges due to the potential for the formation of multiple positional isomers. nih.gov Traditional synthetic methods often involve high temperatures and may not be environmentally friendly. google.com Therefore, there is a growing interest in developing more sustainable and efficient synthetic routes.

One approach involves the dehydrocyclization of glycerol (B35011) and ethylenediamine (B42938) over a catalyst. chemicalbook.com Another method describes the synthesis of 2,3-dimethylpyrazine (B1216465) by reacting dimethyl diketone with ethylenediamine at low temperatures, followed by dehydrogenation. google.com A further method for preparing 2,3-dimethylpyrazine involves the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine using air as the oxidant. google.com

Biocatalysis offers a promising green alternative to chemical synthesis. researchgate.net This approach utilizes enzymes or whole microbial cells to catalyze specific reactions under mild conditions. For instance, L-threonine dehydrogenase has been used for the in-situ generation of aminoacetone from L-threonine, which can then react to form pyrazines. researchgate.net This method has been shown to be scalable and can produce a variety of structurally diverse pyrazines. researchgate.net

The development of synthetic routes that allow for the regioselective introduction of the pentyl group is a key area of future research. This could involve the use of specific starting materials containing the pentyl moiety or the development of catalysts that favor the formation of the desired isomer.

Expanded Exploration of Ecological Roles in Diverse Biomes and Organisms

Alkylpyrazines are widespread in nature and contribute to the aroma of many foods, including roasted products and fermented goods. wikipedia.org They are known to be produced by various organisms and can play a role in chemical communication.

The ecological roles of 2,3-dimethyl-5-pentylpyrazine are not well-defined, but it is likely involved in plant-insect interactions, microbial signaling, or as a flavor component in natural products. For example, various alkylpyrazines have been identified in the volatile profiles of plants and are known to attract or repel insects. They can also act as pheromones or kairomones.

Further research is needed to investigate the presence and function of 2,3-dimethyl-5-pentylpyrazine in different ecosystems, from soil and marine environments to the microbiomes of plants and animals. This exploration could reveal novel ecological interactions and potential applications for this compound.

Innovation in Analytical Methodologies for Trace Detection and Isomer Differentiation

The analysis of alkylpyrazines is often challenging due to their volatility and the presence of multiple isomers with similar mass spectra. nih.gov Gas chromatography-mass spectrometry (GC-MS) is the most common technique used for their identification and quantification. nih.gov

To overcome the challenge of isomer differentiation, the use of gas chromatographic retention indices (RIs) in combination with mass spectral data is crucial. nih.gov Compiling comprehensive RI databases for a wide range of alkylpyrazines on different stationary phases can significantly improve the accuracy of their identification. nih.gov

Innovations in analytical techniques are focused on improving sensitivity for trace detection and developing methods for rapid, on-site analysis. This includes advancements in sample preparation techniques, such as solid-phase microextraction (SPME), and the development of more selective GC columns and mass spectrometric methods. High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the differentiation of isomers.

Furthermore, the development of biosensors or electronic noses capable of detecting specific alkylpyrazines could have applications in food quality control and environmental monitoring.

Table 2: Analytical Techniques for Alkylpyrazine Analysis

| Technique | Principle | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based detection. | Identification and quantification of volatile compounds. | nih.gov |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory evaluation to identify odor-active compounds. | Characterization of aroma compounds. | nist.gov |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Separation based on polarity, with detection across a range of wavelengths. | Analysis of non-volatile or less volatile pyrazine derivatives. | nih.gov |

Applications in Agricultural Science and Pest Management (Excluding human toxicity/safety)

The potential applications of 2,3-dimethyl-5-pentylpyrazine in agriculture are an emerging area of research. Given that many alkylpyrazines are involved in insect communication, this compound could potentially be used as a semiochemical in pest management strategies.

For instance, it could be investigated as an attractant for beneficial insects, such as pollinators or natural enemies of pests, to enhance their presence in agricultural fields. Conversely, it could be tested as a repellent against herbivorous pests to protect crops from damage.

Another potential application is as a nitrification inhibitor. Some pyrazole (B372694) derivatives have been shown to inhibit the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, which can reduce nitrogen loss and improve fertilizer efficiency. nih.gov While 2,3-dimethyl-5-pentylpyrazine is a pyrazine and not a pyrazole, its nitrogen-containing heterocyclic structure warrants investigation into its potential effects on soil nitrogen dynamics.

Further research is required to evaluate the efficacy and environmental impact of using 2,3-dimethyl-5-pentylpyrazine in these agricultural applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethyl-5-pentylpyrazine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves condensation reactions between substituted amines and diketones, with alkylation steps to introduce the pentyl group. For example, pyrazine derivatives are often synthesized via cyclization of α-aminoketones or thiophene precursors under reflux with polar aprotic solvents like DMF or dichloromethane ( ). Optimization strategies include:

- Temperature control (reflux vs. microwave-assisted heating to reduce side reactions) .

- Use of catalysts (e.g., piperazine derivatives for regioselective alkylation) .

- Purification via normal-phase chromatography or HPLC to isolate isomers .

Q. How can NMR and mass spectrometry be employed to confirm the structural identity of 2,3-dimethyl-5-pentylpyrazine?

- Methodology :

- ¹H/¹³C NMR : Key signals include δ 2.1–2.5 ppm (methyl groups at C2/C3) and δ 0.8–1.6 ppm (pentyl chain protons). Aromatic pyrazine protons typically appear at δ 8.3–8.7 ppm .

- LC/MS : Confirm molecular ion peaks (e.g., m/z ≈ 207 for [M+H]⁺) and fragmentation patterns (loss of pentyl/methyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrazine derivatives, such as discrepancies in reported NMR chemical shifts?

- Methodology :

- Solvent standardization : Compare shifts in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced variations .

- Isomer differentiation : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers (e.g., 5-pentyl vs. 6-pentyl substitution) .

- Cross-reference databases : Validate against high-purity reference spectra from NIST or CAS Common Chemistry .

Q. What computational and experimental approaches are recommended to evaluate the bioactivity of 2,3-dimethyl-5-pentylpyrazine in receptor-binding studies?

- Methodology :

- Molecular docking : Screen against target receptors (e.g., dopamine D3 or VEGFR2) using software like AutoDock Vina, referencing piperazine-based pharmacophore models .

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity. For example, pyrazines with pentyl chains show enhanced lipophilicity, which can be quantified via logP analysis .

Q. How can researchers address challenges in synthesizing high-purity 2,3-dimethyl-5-pentylpyrazine for pharmacological studies?

- Methodology :

- Purification : Employ preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to remove alkylation byproducts .

- Stability testing : Monitor degradation under varying pH and temperature using accelerated stability protocols .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in pyrazine synthesis, particularly for pentyl-substituted derivatives?

- Methodology :

- Reagent consistency : Use anhydrous solvents and standardized arylpiperazine precursors (e.g., 1-(2,3-dichlorophenyl)piperazine) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

Q. How should researchers interpret conflicting bioactivity data for pyrazines across different assay platforms?

- Methodology :

- Assay normalization : Compare IC₅₀ values using internal controls (e.g., reference inhibitors for enzyme assays) .

- Meta-analysis : Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate mechanisms .

Structural and Functional Characterization

Q. What crystallographic techniques are suitable for resolving the 3D structure of 2,3-dimethyl-5-pentylpyrazine?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. Use Mo-Kα radiation to resolve methyl/pentyl stereochemistry .

- DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.